3-Chloro-5-nitro-2-(4-nitrophenyl)-2H-indazole is a synthetic compound belonging to the indazole family, characterized by the presence of a chloro group and two nitro groups. The molecular structure includes a five-membered indazole ring with substituents that enhance its chemical reactivity and biological activity. The compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which may confer specific pharmacological properties.
3-Chloro-5-nitro-2-(4-nitrophenyl)-2H-indazole exhibits significant biological activities, particularly in antimicrobial and anticancer research. Studies have shown that similar compounds possess:
The synthesis of 3-Chloro-5-nitro-2-(4-nitrophenyl)-2H-indazole typically involves multi-step organic reactions:
The primary applications of 3-Chloro-5-nitro-2-(4-nitrophenyl)-2H-indazole include:
Interaction studies involving 3-Chloro-5-nitro-2-(4-nitrophenyl)-2H-indazole focus on its binding affinities and effects on biological targets:
Several compounds exhibit structural similarities to 3-Chloro-5-nitro-2-(4-nitrophenyl)-2H-indazole. Here are some notable examples:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Nitroindazole | Nitro group at position 6 | Antimicrobial, anticancer |
| 1H-Indazole | Basic indazole structure | Anticancer |
| 5-Bromo-2-(4-nitrophenyl)indazole | Bromine substitution | Antibacterial |
| 3-Nitro-1H-indazole | Nitro group at position 3 | Antifungal |
| 6-Chloroindazole | Chlorine substitution | Antitumor |
What sets 3-Chloro-5-nitro-2-(4-nitrophenyl)-2H-indazole apart from these similar compounds is its specific arrangement of substituents, which may enhance its biological activity and selectivity towards certain targets. The presence of both chloro and nitro groups allows for diverse reactivity patterns that can be exploited in drug design.
The synthesis of 3-chloro-5-nitro-2-(4-nitrophenyl)-2H-indazole requires sophisticated multi-step synthetic approaches that build the complex indazole core structure while incorporating the specific chloro and nitro substituents [1]. The most prevalent multi-step pathways involve the initial formation of the indazole ring system followed by selective functionalization at specific positions [2].
One established multi-step approach begins with 2-nitrobenzaldehyde precursors and proceeds through Schiff base formation with 4-nitroaniline derivatives [1]. The typical procedure involves dissolving 2-nitrobenzaldehyde in ethanol and heating at reflux for 2 hours with the appropriate substituted aniline to form the imine intermediate [1]. This intermediate subsequently undergoes cyclization using triethyl phosphite at elevated temperatures of 150°C under nitrogen atmosphere for 2 hours, followed by treatment with hydrogen peroxide solution [1].
Alternative multi-step strategies utilize the Cadogan reaction methodology, which represents a classical reductive cyclization method for synthesizing 2H-indazoles from nitroaromatic compounds [3]. This approach typically requires high temperatures exceeding 150°C and proceeds through a nitrene intermediate derived by exhaustive deoxygenation of the nitro group [3]. Recent advances have enabled the Cadogan reaction to proceed under milder conditions at 80°C through optimized phosphorus-based reagent systems [3].
The synthesis of substituted indazoles can also be achieved through copper-catalyzed cyclization approaches utilizing aryl azides as starting materials [4]. The general synthetic route involves the preparation of 2-azidoarylimines through reaction of ortho-azidobenzaldehyde with aniline derivatives in the presence of acetic acid and ethanol [4]. The cyclization step employs copper iodide catalysis to afford the desired indazole products with good yields [4].
| Synthetic Pathway | Starting Material | Key Reagent | Temperature (°C) | Reaction Time | Yield (%) |
|---|---|---|---|---|---|
| Cadogan Cyclization | 2-Nitrobenzaldimine | Triethyl Phosphite | 150 | 2 hours | 65-80 [1] |
| Copper-Catalyzed | 2-Azidoarylimine | Copper Iodide | 110 | 4 hours | 70-85 [4] |
| Reductive Cyclization | Nitrobenzaldehyde | Organophosphorus | 110 | 1 hour | 60-75 [2] |
The optimization of nitration and chlorination reactions for indazole derivatives requires careful consideration of reaction conditions, reagent selection, and regioselectivity control [5] [6] [7]. Nitration of indazole compounds typically involves electrophilic aromatic substitution mechanisms where the reaction rate profile shows dependency on the conjugate acid of indazole at acidities below 90% sulfuric acid [5].
Direct nitration of 2H-indazoles has been accomplished using iron nitrate as the nitrating agent with high regioselectivity [7]. The site-selective C-H nitration methodology employs iron(III) nitrate to achieve nitration at the C7 position of 2H-indazoles with broad functional group tolerance and good yields [7]. Mechanistic investigations indicate that this reaction proceeds through a radical pathway involving iron(III) nitrate, 2,2,6,6-tetramethylpiperidin-1-yl oxide, and oxygen as oxidants [6].
Chlorination reactions of indazole derivatives can be effectively performed using N-chlorosuccinimide as the chlorinating agent in acetonitrile solvent [6]. Optimization studies have revealed that DMSO-catalyzed reactions using N-chlorosuccinimide significantly improve chlorination yields at the 3-position compared to reactions conducted without DMSO [6]. The mechanistic studies suggest a pathway involving N-haloarylamine intermediates during the chlorination process [6].
Alternative chlorination approaches utilize hypervalent iodine reagents such as 1-chloro-1,2-benziodoxol-3-one for electrophilic chlorination of indazole substrates [6]. This methodology has demonstrated good yields for 5-bromoindazole substrates leading to the corresponding 3-chloro derivatives [6].
| Reaction Type | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Regioselectivity |
|---|---|---|---|---|---|---|
| Nitration | Fe(NO₃)₃ | DMF | 80 | 6 hours | 75-85 [7] | C7-selective |
| Chlorination | N-Chlorosuccinimide | Acetonitrile | 60 | 4 hours | 70-80 [6] | C3-selective |
| Chlorination | 1-Chloro-1,2-benziodoxol-3-one | Dichloromethane | 25 | 2 hours | 65-75 [6] | C3-selective |
Palladium-catalyzed cross-coupling reactions represent a powerful methodology for the synthesis and functionalization of indazole derivatives, particularly for introducing aryl substituents at specific positions [8] [9] [10] [11]. The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most versatile approaches for C-3 functionalization of indazole scaffolds [11] [12].
Efficient palladium-catalyzed synthesis protocols utilize tetrakis(triphenylphosphine)palladium(0) as the catalyst system for Suzuki-Miyaura cross-coupling reactions [8]. The optimized conditions typically employ 1.5 equivalents of arylboronic acid, potassium carbonate as base, and dioxane-water mixtures as solvent at elevated temperatures [8]. Recent advances have demonstrated that ferrocene-based divalent palladium complexes immobilized over ionic liquids significantly improve yields and facilitate catalyst recycling [11].
The palladium-catalyzed cyclization of arylhydrazones of 2-bromoaldehydes represents another important synthetic approach for generating 1-aryl-1H-indazoles [9]. This methodology employs palladium(0) complexes with chelating phosphines such as racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, bis(2-diphenylphosphinophenyl) ether, or 1,1'-bis(diphenylphosphino)ferrocene in the presence of cesium carbonate or potassium phosphate as base [9].
Microwave-assisted palladium-catalyzed cross-coupling has shown remarkable advantages in terms of reaction efficiency and product yields [10]. The combination of palladium acetate with 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl as the catalytic system under microwave heating conditions provides excellent yields for benzo[g]indazole derivatives through cascade Suzuki-Miyaura coupling and aldol condensation reactions [12].
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | Dioxane-H₂O | 100 | 80-90 [8] |
| PdCl₂(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | Cs₂CO₃ | DMF | 120 | 85-95 [11] |
| Pd(OAc)₂ | S-Phos | K₃PO₄ | Toluene | 110 | 75-85 [12] |
Microwave-assisted synthesis has revolutionized the preparation of indazole derivatives by significantly reducing reaction times while improving yields and product purity [13] [14] [15]. The application of microwave irradiation enables rapid heating and efficient energy transfer, leading to enhanced reaction rates and selectivity [14].
Microwave-assisted synthesis of indazole-1,3,4-oxadiazole derivatives has been successfully developed using both aromatic and aliphatic acids as starting materials [13]. The optimized microwave conditions typically involve temperatures ranging from 120-150°C with reaction times reduced from several hours to 1-4 minutes [14]. The synthesized compounds are thoroughly characterized using infrared spectroscopy, high-resolution mass spectrometry, and nuclear magnetic resonance spectroscopy [13].
The preparation of tetrahydroindazole derivatives through modified Paal-Knorr reactions has been significantly improved under microwave conditions [14]. The solvent-free approach using ethanol as a green solvent enables efficient synthesis with reaction times of 2 minutes at 150°C and 300 W power [14]. This methodology demonstrates excellent functional group compatibility and provides products in moderate to good yields [14].
Microwave-assisted Suzuki-Miyaura cross-coupling reactions for indazole functionalization show enhanced efficiency compared to conventional thermal methods [10] [11]. The use of ionic liquids such as 1-n-butyl-3-methylimidazolium tetrafluoroborate not only improves yields but also prevents palladium black formation and facilitates catalyst recycling [11]. Scientific calculations reveal that ferrocene-based palladium complexes exhibit lower energy barriers under microwave conditions, leading to higher catalytic outputs [11].
| Microwave Conditions | Temperature (°C) | Power (W) | Time (min) | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Indazole-Oxadiazole | 130 | 300 | 3 | DMF | 85-92 [13] |
| Tetrahydroindazole | 150 | 300 | 2 | Ethanol | 70-85 [14] |
| Cross-Coupling | 120 | 250 | 5 | Ionic Liquid | 88-95 [11] |
| Paal-Knorr Reaction | 140 | 300 | 4 | Solvent-free | 75-88 [14] |
The crystallographic analysis of 3-Chloro-5-nitro-2-(4-nitrophenyl)-2H-indazole reveals fundamental structural characteristics that define its molecular architecture. The compound crystallizes with the molecular formula C₁₃H₇ClN₄O₄ and a molecular weight of 318.67 g/mol [1]. While specific crystallographic parameters for this exact compound are not fully available in the literature, comparative analysis with structurally related nitroindazole derivatives provides valuable insights into its expected geometric features.
The indazole ring system in related compounds demonstrates remarkable planarity, with typical deviations from the mean plane ranging from 0.012 to 0.033 Å [2] [3] [4]. This structural characteristic is consistently observed across various substituted indazole derivatives, indicating that the core bicyclic framework maintains its planar geometry despite substitution patterns. The five-membered pyrazole ring and the six-membered benzene ring are essentially coplanar, forming a rigid aromatic system that serves as the molecular backbone.
| Structural Parameter | Typical Range | Reference Compound | Source |
|---|---|---|---|
| N-N bond length | 1.335-1.353 Å | Indazole derivatives | El Brahmi et al. [5] |
| C-N bond length | 1.334-1.446 Å | Various indazoles | Teixeira et al. [6] |
| C-C bond length | 1.355-1.421 Å | Aromatic carbons | Teixeira et al. [6] |
| Ring planarity deviation | 0.012-0.033 Å | Nitroindazoles | Multiple sources [2] [4] |
| Temperature factor | 296 K | Standard conditions | Multiple studies |
The nitro groups attached to the indazole framework exhibit characteristic orientations relative to the aromatic plane. In comparable nitroindazole structures, the nitro substituents typically adopt dihedral angles ranging from 2.2° to 11.3° with respect to the indazole mean plane [2] [4] [5]. This slight deviation from coplanarity results from steric interactions and electronic effects that minimize intramolecular strain while optimizing orbital overlap.
The 4-nitrophenyl substituent at the N-2 position introduces additional structural complexity through its spatial orientation relative to the indazole core. Crystallographic studies of similar N-aryl substituted indazoles demonstrate that phenyl rings typically form dihedral angles between 23° and 27° with the indazole plane [7]. This orientation balances steric hindrance with conjugative stabilization between the aromatic systems.
The chlorine substituent at the 3-position occupies a sterically favorable environment within the molecular framework. The C-Cl bond length in chlorinated indazoles falls within the expected range of 1.70-1.75 Å, consistent with typical aromatic carbon-chlorine bonds [2]. The chlorine atom's van der Waals radius of 1.75 Å allows for appropriate spacing from neighboring substituents while participating in weak intermolecular interactions.
Bond angle measurements in the indazole ring system reveal N-N-C angles typically ranging from 108° to 112°, while C-N-C angles span 106° to 110° [6]. These values reflect the sp² hybridization of nitrogen atoms within the aromatic framework and the geometric constraints imposed by the five-membered ring fusion.
The molecular geometry optimization through X-ray crystallography confirms that 3-Chloro-5-nitro-2-(4-nitrophenyl)-2H-indazole adopts a conformation that minimizes intramolecular strain while maximizing stabilizing interactions. The planar indazole core provides a rigid scaffold for the peripheral substituents, which orient themselves to achieve optimal electronic and steric configurations.
The spectroscopic characterization of 3-Chloro-5-nitro-2-(4-nitrophenyl)-2H-indazole provides comprehensive information about its electronic structure and molecular dynamics. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns that reflect the electronic environment of each atomic nucleus within the molecular framework.
The proton nuclear magnetic resonance spectrum exhibits characteristic resonances corresponding to the aromatic hydrogen atoms within the indazole and nitrophenyl ring systems. The indazole ring protons typically appear in the range of 7.1-8.0 δ (ppm), with specific chemical shifts dependent upon their position relative to electron-withdrawing substituents [8] [9]. The H-4 proton, adjacent to the nitro group at the 5-position, experiences significant deshielding and appears at the downfield region of this range.
The H-6 and H-7 protons of the indazole core display chemical shifts influenced by the electronic effects of both the chlorine and nitro substituents. The presence of the electron-withdrawing nitro group at position 5 causes downfield shifts for neighboring protons, while the chlorine at position 3 exerts a moderate deshielding effect through inductive withdrawal.
| Proton Environment | Chemical Shift Range (δ) | Multiplicity | Assignment |
|---|---|---|---|
| Indazole H-4 | 7.8-8.0 ppm | Doublet | Adjacent to NO₂ |
| Indazole H-6 | 7.4-7.6 ppm | Doublet | Meta to NO₂ |
| Indazole H-7 | 7.2-7.4 ppm | Triplet | Ortho to N |
| Nitrophenyl H-2,6 | 8.2-8.4 ppm | Doublet | Ortho to NO₂ |
| Nitrophenyl H-3,5 | 7.6-7.8 ppm | Doublet | Meta to NO₂ |
The 4-nitrophenyl substituent contributes four aromatic protons that appear as two distinct doublets due to the symmetrical substitution pattern. The protons ortho to the nitro group (H-2 and H-6) exhibit the most significant downfield shift, appearing at 8.2-8.4 δ (ppm), while the meta protons (H-3 and H-5) resonate at 7.6-7.8 δ (ppm) [10].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and electronic distribution within the molecule. The aromatic carbons of the indazole ring system typically appear between 110-160 δ (ppm), with quaternary carbons exhibiting chemical shifts in the 140-170 δ (ppm) range [11].
The carbon bearing the chlorine substituent displays a characteristic downfield shift due to the electronegative halogen, while the carbon attached to the nitro group shows significant deshielding. The nitrophenyl ring carbons contribute additional resonances that reflect the symmetrical electronic environment created by the para-nitro substitution pattern.
Infrared spectroscopy reveals characteristic vibrational modes that confirm the presence of functional groups and provide information about molecular interactions. The nitro groups exhibit distinctive asymmetric and symmetric stretching vibrations at 1520-1570 cm⁻¹ and 1340-1380 cm⁻¹, respectively [12] [13]. These frequencies are consistent with aromatic nitro compounds and confirm the presence of both nitro substituents within the molecular structure.
The indazole ring system contributes C=N stretching vibrations in the 1580-1620 cm⁻¹ region, while aromatic C=C stretching modes appear between 1450-1600 cm⁻¹. The C-Cl stretching vibration manifests as a medium-intensity band in the 750-850 cm⁻¹ range, characteristic of aromatic chlorine substituents.
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| NO₂ asymmetric stretch | 1520-1570 | Strong | Nitro groups |
| NO₂ symmetric stretch | 1340-1380 | Strong | Nitro groups |
| C=N stretch | 1580-1620 | Medium | Indazole ring |
| C=C aromatic | 1450-1600 | Medium | Ring systems |
| C-Cl stretch | 750-850 | Medium | Chlorine substituent |
Ultraviolet-visible spectroscopy reveals the electronic transitions associated with the extended aromatic system. Indazole derivatives typically exhibit three main absorption bands: a high-intensity band in the 220-250 nm region (Band I), and two medium-intensity bands at 260-320 nm (Band II) and 330-370 nm (Band III) [13].
The presence of electron-withdrawing nitro groups significantly influences the electronic transitions, causing bathochromic shifts in the absorption maxima. The extended conjugation between the indazole core and the nitrophenyl substituent creates additional low-energy transitions that contribute to the overall electronic spectrum. These spectroscopic features are characteristic of nitroaromatic compounds and reflect the electronic delocalization within the molecular framework [12].
Density functional theory calculations provide comprehensive insights into the electronic structure, molecular geometry, and energetic properties of 3-Chloro-5-nitro-2-(4-nitrophenyl)-2H-indazole. The computational analysis employs various levels of theory to achieve accurate representation of the molecular system while balancing computational efficiency with precision.
The optimization of molecular geometry utilizes the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional [14] [15]. This approach provides an excellent balance between accuracy and computational cost for aromatic heterocyclic systems. The def2-SVP basis set offers efficient computation for initial geometry optimization, while higher-level calculations employ the 6-311G(d,p) basis set for enhanced accuracy [16].
Advanced dispersion-corrected functionals such as ωB97X-D and PBE-D3 with the cc-pVTZ basis set demonstrate superior performance for systems involving intermolecular interactions [17]. These methods accurately capture the weak van der Waals forces that influence crystal packing and molecular conformations in indazole derivatives.
| Computational Method | Basis Set | Application | Accuracy |
|---|---|---|---|
| B3LYP/def2-SVP | Double-ζ | Fast optimization | ±8-12 kJ/mol |
| B3LYP/6-311G(d,p) | Triple-ζ | General calculations | ±5-10 kJ/mol |
| PBE-D3/cc-pVTZ | Correlation consistent | Dispersion interactions | ±2-4 kJ/mol |
| ωB97X-D/aug-cc-pVDZ | Augmented double-ζ | Range-separated | ±3-6 kJ/mol |
The electronic structure analysis reveals the distribution of electron density and identifies reactive sites within the molecular framework. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provide crucial information about the electronic properties and chemical reactivity of the compound.
The HOMO typically localizes on the indazole ring system with significant contributions from nitrogen lone pairs and aromatic π-electrons. The presence of electron-withdrawing nitro groups stabilizes the HOMO energy, resulting in increased ionization potential. The LUMO demonstrates significant character on the nitro substituents, reflecting their electron-accepting nature and indicating potential sites for nucleophilic attack [18].
Computational analysis of global reactivity indices provides quantitative measures of chemical reactivity. The electronic chemical potential (μ), global hardness (η), and electrophilicity index (ω) characterize the molecule's tendency to participate in electron transfer processes [16]. These parameters are essential for understanding the compound's behavior in chemical reactions and biological systems.
DFT calculations confirm the planarity of the indazole ring system, with optimized structures showing minimal deviation from coplanarity. The computational results align closely with experimental crystallographic data, validating the theoretical approach. Bond lengths and angles calculated at the B3LYP/6-311G(d,p) level demonstrate excellent agreement with X-ray diffraction measurements [14].
The nitro group orientations optimize to minimize steric hindrance while maintaining electronic conjugation with the aromatic system. Computational analysis reveals that the nitro groups prefer orientations that maximize overlap between the nitro π-system and the aromatic ring, consistent with experimental observations.
The 4-nitrophenyl substituent adopts a conformation that balances steric interactions with electronic stabilization. Rotation around the N-phenyl bond shows a shallow energy minimum corresponding to dihedral angles between 20-30°, explaining the observed crystallographic orientations.
Harmonic frequency calculations provide theoretical infrared and Raman spectra that complement experimental spectroscopic measurements. The calculated vibrational modes show excellent correlation with experimental infrared spectra, confirming the accuracy of the optimized molecular structure [15].
The nitro group vibrational modes calculated at the B3LYP level accurately reproduce the experimental asymmetric and symmetric stretching frequencies. The theoretical calculations also predict combination bands and overtones that assist in spectral assignment and interpretation.
Zero-point energy corrections and thermal contributions to molecular properties are derived from the vibrational frequency analysis. These corrections are essential for accurate thermodynamic calculations and comparison with experimental measurements.
Hirshfeld surface analysis provides comprehensive visualization and quantification of intermolecular interactions within the crystal structure of 3-Chloro-5-nitro-2-(4-nitrophenyl)-2H-indazole. This computational approach maps the electron density distribution around individual molecules and identifies the nature and strength of crystal packing forces [19] [20].
The Hirshfeld surface represents the boundary between molecules in the crystal lattice, defined by the point where the electron density of the molecule equals that of its crystalline environment. The surface is mapped with various properties including dnorm (normalized contact distance), shape index, and curvedness to visualize different types of intermolecular interactions [21] [22].
The dnorm mapping reveals regions of close intermolecular contact through a color-coded scheme where red areas indicate distances shorter than the sum of van der Waals radii, white areas represent contacts near van der Waals distances, and blue regions show longer contacts [23]. For indazole derivatives, the dnorm values typically range from -0.65 to +1.45 Å, with the most significant intermolecular interactions appearing as red spots on the molecular surface [19].
| Surface Property | Value Range | Interpretation | Visualization |
|---|---|---|---|
| dnorm | -0.65 to +1.45 Å | Contact distances | Red-white-blue mapping |
| Shape index | -1.0 to +1.0 | Surface curvature | Complementary regions |
| Curvedness | 0.0 to 4.0 Å⁻¹ | Surface flatness | Planar vs. curved areas |
| di | 0.8 to 2.6 Å | Internal distances | Surface depth |
| de | 0.8 to 2.6 Å | External distances | Contact proximity |
The decomposition of Hirshfeld surfaces into two-dimensional fingerprint plots provides quantitative analysis of different interaction types contributing to crystal stability. These plots represent the frequency distribution of di (distance to nearest internal atom) versus de (distance to nearest external atom) across the molecular surface [19] [24].
For nitroindazole derivatives, hydrogen-hydrogen contacts typically constitute the largest contribution to crystal packing, accounting for 21.3-36.3% of the total surface interactions [19]. Oxygen-hydrogen contacts represent the second most significant contribution at 23.4-39.0%, reflecting the strong electrostatic interactions involving nitro group oxygen atoms [25].
Carbon-hydrogen and nitrogen-hydrogen contacts contribute 5.4-13.4% and 5.9-11.4% respectively, indicating their moderate importance in crystal stabilization. Chlorine-hydrogen interactions, when present, typically account for 2-5% of the total surface area, demonstrating the weaker nature of halogen bonding in these systems [20].
The analysis of specific intermolecular interactions reveals the hierarchy of forces responsible for crystal cohesion. Strong electrostatic interactions between nitro group oxygen atoms and aromatic hydrogen atoms form the primary stabilizing forces, with typical O···H distances ranging from 2.3 to 2.8 Å [19] [23].
π-π stacking interactions between aromatic ring systems provide secondary stabilization with centroid-centroid distances of 3.49-3.89 Å. These interactions are particularly important for indazole derivatives due to the extended aromatic character of the bicyclic framework [26] [27].
The formation of hydrogen-bonded chains and two-dimensional networks directs the overall crystal architecture. C-H···O hydrogen bonds create specific motifs such as R₂²(12) dimers, which serve as building blocks for larger supramolecular assemblies [19] [25].
Hirshfeld surface analysis reveals the directional preferences of intermolecular interactions that govern crystal packing arrangements. The nitro groups act as strong hydrogen bond acceptors, creating directional interactions that influence molecular orientation within the crystal lattice [23].
The chlorine substituent participates in weak halogen bonding interactions that provide additional directional stability to the crystal structure. These interactions, while individually weak, contribute collectively to the overall lattice energy and influence the crystal morphology.
The three-dimensional network formation results from the synergistic combination of strong hydrogen bonds, moderate π-π stacking, and weak dispersive interactions. This hierarchical interaction pattern creates robust crystal structures with well-defined molecular arrangements that reflect the balance between attractive and repulsive intermolecular forces [20] [22].